molecular formula C11H12ClN3 B1467354 4-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-1,2,3-triazole CAS No. 1249313-05-0

4-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-1,2,3-triazole

Cat. No.: B1467354
CAS No.: 1249313-05-0
M. Wt: 221.68 g/mol
InChI Key: DNXPVKCLDGSHBI-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-(2,4-dimethylphenyl)-1H-1,2,3-triazole is a synthetically versatile chemical intermediate of significant interest in pharmaceutical research and drug discovery. The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry due to its impressive stability, resistance to metabolic degradation, and ability to participate in hydrogen bonding, which can enhance binding to biological targets . This particular compound is highly valuable as a molecular building block. The presence of the reactive chloromethyl group provides a handle for further synthetic elaboration, allowing researchers to link the triazole moiety to other pharmacophores through nucleophilic substitution reactions, enabling the construction of novel compound libraries . The primary research applications of this compound are in the development of potential pharmacological agents. The 1,2,3-triazole structure is a common feature in compounds with a broad spectrum of documented biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties . By serving as a key intermediate, this chemical facilitates the exploration of new therapeutic candidates, particularly through the strategy of molecular hybridization where multiple active fragments are combined into a single molecule . Its stability and modularity make it an essential tool for researchers in hit-to-lead optimization and for probing structure-activity relationships (SAR) in the search for new bioactive molecules. Notice for Researchers: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-(chloromethyl)-1-(2,4-dimethylphenyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c1-8-3-4-11(9(2)5-8)15-7-10(6-12)13-14-15/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXPVKCLDGSHBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C=C(N=N2)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cycloaddition of Azides with β-Ketophosphonates (Regioselective Triazole Formation)

Recent advances demonstrate that multisubstituted 1,2,3-triazoles can be synthesized regioselectively by reacting β-carbonyl phosphonates with azides under mild conditions, yielding various 1,4- and 1,5-disubstituted triazoles with excellent yields (up to 99%).

  • The reaction proceeds via a 1,3-dipolar cycloaddition mechanism.
  • The choice of base and solvent critically influences the regioselectivity and yield.
  • Cesium carbonate (Cs2CO3) in polar aprotic solvents like DMSO provides high conversion rates (up to 95%).

This method can be adapted for the synthesis of 4-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-1,2,3-triazole by selecting appropriate azide and phosphonate precursors bearing the 2,4-dimethylphenyl and chloromethyl functionalities.

Entry Solvent Base Conversion (%)
1 MeCN DBU, TMG, TEA, Piperidine No reaction
6 MeCN KOH 12
7 MeCN Cs2CO3 32
11 DMF Cs2CO3 73
12 DMSO Cs2CO3 95

Table 1: Effect of base and solvent on conversion in triazole synthesis via β-ketophosphonates and azides

One-Pot Tandem Synthesis of Chloromethyl-Substituted Triazoles

A two-stage one-pot synthetic strategy has been reported for the preparation of chloromethyl-substituted triazoles, including 3-(chloromethyl)-1H-1,2,4-triazole derivatives, which can be structurally related to the target compound.

  • The process starts with 2-chloroacetamide reacting with N,N-dimethylformamide dimethyl acetal under mild heating (~45–50 °C).
  • The intermediate formed is then treated with hydrazine derivatives (e.g., methylhydrazine sulfate or hydrazine acetate) in a mixture of solvents such as THF/acetic acid or 1,4-dioxane/acetic acid.
  • This tandem process yields chloromethyl-triazole hydrochloride salts in good yields (~72%).
  • Subsequent nucleophilic substitution or coupling reactions introduce the aryl substituent (e.g., 2,4-dimethylphenyl) at the N-1 position.

This method benefits from operational simplicity and scalability, providing a practical route to chloromethyl-triazoles.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
2-Chloroacetamide + DMF-DMA Stir at 45–50 °C for 1.5 hours - Formation of intermediate iminium salt
Addition of methylhydrazine sulfate or hydrazine acetate Stir overnight at 50 °C in THF/acetic acid or 1,4-dioxane/acetic acid 72 Formation of 3-(chloromethyl)-1H-1,2,4-triazole hydrochloride salt
Coupling with 2,4-dimethylphenyl derivative Use of base (e.g., K2CO3) in DMF at 40 °C for several hours Variable N-1 arylation to install 2,4-dimethylphenyl group

Table 2: Typical reaction conditions for the preparation of chloromethyl-substituted triazoles

Mechanistic Insights

  • The formation of the chloromethyl-triazole core involves nucleophilic attack of hydrazine on the activated chloroacetamide intermediate, followed by cyclization.
  • The regioselectivity of the triazole ring formation is influenced by the electronic and steric properties of the substituents on the azide and phosphonate partners.
  • The presence of electron-donating methyl groups on the phenyl ring (2,4-dimethylphenyl) can stabilize intermediates and favor the desired substitution pattern.

Summary and Recommendations for Synthesis

  • The most efficient preparation of 4-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-1,2,3-triazole involves a tandem one-pot process starting from 2-chloroacetamide and hydrazine derivatives, followed by selective N-arylation.
  • Use of Cs2CO3 as base and DMSO as solvent enhances yields in cycloaddition steps when using β-ketophosphonate/azide methodologies.
  • Careful control of temperature (40–50 °C) and reaction time (overnight stirring) is critical for optimal yields.
  • The reaction conditions are mild and scalable, suitable for laboratory and potential industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The triazole ring and the phenyl group can undergo oxidation and reduction under appropriate conditions.

    Coupling Reactions: The compound can be involved in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation can lead to the formation of a carboxylic acid derivative.

Scientific Research Applications

4-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-1,2,3-triazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-1,2,3-triazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on biomolecules.

Comparison with Similar Compounds

1-(4-(Chloromethyl)phenyl)-1H-1,2,3-Triazole ()

  • Structural Difference : The chloromethyl group is attached to the phenyl ring at position 1 instead of the triazole core.
  • The absence of methyl groups on the phenyl ring may lower lipophilicity, affecting membrane permeability in biological applications .

1-(3,4-Dimethylphenyl)-4-(3-Methoxyphenyl)-5-Trifluoromethyl-1H-1,2,3-Triazole (DMTT, )

  • Structural Difference : A trifluoromethyl group at position 5 and a methoxyphenyl group at position 3.
  • Impact : The electron-withdrawing trifluoromethyl group enhances metabolic stability and polarity, while the methoxy group increases hydrogen-bonding capacity. This contrasts with the target compound’s chloromethyl group, which is more reactive but less stable .

1-(3-Chloro-4-Fluorophenyl)-4-(Diethoxymethyl)-1H-1,2,3-Triazole ()

  • Structural Difference : A diethoxymethyl group at position 4 and halogenated aryl substituents.
  • Impact : The diethoxymethyl group provides hydrolytic stability compared to the chloromethyl group, making it more suitable for prolonged biological activity. The halogenated aryl group enhances interactions with hydrophobic enzyme pockets .

Physicochemical Properties

Property Target Compound 1-(4-(Chloromethyl)phenyl)-1H-1,2,3-Triazole DMTT ()
Molecular Weight ~277.7 g/mol ~219.6 g/mol ~365.3 g/mol
Polarity Moderate (Cl, CH3 groups) Low (Cl on aryl) High (CF3, OCH3)
Reactivity High (Cl-CH2) Moderate (Cl on aryl) Low (stable CF3)
Lipophilicity (LogP) ~3.2 (estimated) ~2.8 ~4.1

Data derived from structural analysis and analogous compounds in .

Antifungal Activity

  • The target compound’s 1,2,3-triazole core lacks the 1,2,4-triazole moiety found in clinically used antifungals (e.g., difenoconazole, ). Unlike 1,2,4-triazoles, 1,2,3-triazoles generally show lower CYP51 binding due to poor iron coordination, as seen in where 1,2,3-triazoles with 2,4-dichlorophenyl groups were inactive against C. albicans .

Antioxidant Potential

  • Triazoles with electron-donating groups (e.g., methoxy in ) exhibit higher antioxidant activity. The target compound’s chloromethyl group, being electron-withdrawing, may reduce radical-scavenging efficacy compared to nitrone-containing triazoles in .

Biological Activity

Overview

4-(Chloromethyl)-1-(2,4-dimethylphenyl)-1H-1,2,3-triazole is a synthetic compound belonging to the triazole class of heterocyclic compounds. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antifungal, and potential anticancer properties. The unique structure of this compound, characterized by a chloromethyl group and a 2,4-dimethylphenyl moiety, contributes to its reactivity and biological efficacy.

Synthesis

The synthesis of 4-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-1,2,3-triazole typically involves:

  • Formation of the Triazole Ring : Achieved through a reaction between an azide and an alkyne in the presence of a copper(I) catalyst.
  • Chloromethylation : Introduction of the chloromethyl group using chloromethyl methyl ether or paraformaldehyde with hydrochloric acid.
  • Substitution with 2,4-Dimethylphenyl Group : This can be accomplished through various coupling reactions with suitable precursors.

Antimicrobial Properties

Research indicates that compounds within the triazole family exhibit significant antimicrobial activity. For instance:

  • Antibacterial Activity : Studies have shown that derivatives of triazoles can inhibit a wide range of Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Antifungal Activity : Triazoles are well-known for their antifungal properties due to their ability to inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis. This makes them effective against various fungal infections.
Activity Type Target Organisms Mechanism
AntibacterialE. coli, Staphylococcus aureusCell wall synthesis inhibition
AntifungalCandida albicans, Aspergillus nigerErgosterol biosynthesis inhibition

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial potential of various triazole derivatives against E. coli and found that certain compounds exhibited minimum inhibitory concentration (MIC) values as low as 0.5 µg/mL, indicating potent activity.
  • Antifungal Activity : Another investigation highlighted the effectiveness of triazole derivatives against Candida albicans, with some compounds showing IC50 values comparable to established antifungal agents like fluconazole.
  • Antioxidant Activity : The antioxidant capabilities were assessed using DPPH and ABTS assays. Compounds derived from triazoles demonstrated significant free radical scavenging activity, contributing to their therapeutic potential.

The biological activity of 4-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-1,2,3-triazole is largely attributed to its ability to interact with various biomolecular targets:

  • The chloromethyl group acts as an electrophile that can form covalent bonds with nucleophilic sites on proteins or enzymes.
  • The triazole ring may participate in hydrogen bonding and π-stacking interactions with target molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

The biological activity of 4-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-1,2,3-triazole can be contrasted with other triazole derivatives:

Compound Structure Differences Biological Activity
1-(2,4-Dimethylphenyl)-1H-1,2,3-triazoleLacks chloromethyl groupReduced reactivity
4-(Bromomethyl)-1-(2,4-dimethylphenyl)-1H-1,2,3-triazoleBromine instead of chlorineDifferent reactivity profile
4-(Chloromethyl)-1-phenyl-1H-1,2,3-triazoleLacks methyl groups on phenyl ringAltered steric and electronic properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-1,2,3-triazole, and how do purification methods affect yield and purity?

  • Methodological Answer : The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging regioselective triazole formation. Gradient elution chromatography (e.g., CH₂Cl₂ to CH₂Cl₂-MeOH mixtures) is critical for purification, with yields ranging from 63% to 76% depending on substituents and solvent ratios . HPLC is recommended for final purity validation (>95%) .

Q. How can researchers confirm the structural integrity of this triazole derivative experimentally?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to verify substituent positions and purity. For example, the chloromethyl group typically appears as a singlet at ~4.5 ppm (¹H NMR) and ~40 ppm (¹³C NMR). HRMS and HPLC retention times further confirm molecular weight and homogeneity .

Q. What are the primary pharmacological activities associated with 1,2,3-triazole derivatives, and how might they apply to this compound?

  • Methodological Answer : Triazoles exhibit antibacterial, antiviral, and anti-inflammatory properties. For 4-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-1,2,3-triazole, in silico docking studies (e.g., with cytochrome P450 enzymes) and in vitro assays (MIC testing against bacterial strains) are recommended to explore bioactivity .

Advanced Research Questions

Q. How do solvent polarity and computational methods (e.g., DFT) predict the nonlinear optical (NLO) properties of this triazole?

  • Methodological Answer : Polarizable Continuum Model (PCM)-DFT at the CAM-B3LYP/6-311+G(d) level can model solvent effects on hyperpolarizability. Solvents with high dielectric constants (e.g., water) enhance dipole moments, increasing NLO response. For example, triazoles with trifluoromethyl groups show β₀ values >100 × 10⁻³⁰ esu .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from purity variations (e.g., residual solvents in HPLC) or assay conditions. Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability). For instance, inconsistent antibacterial data can be addressed by standardizing MIC protocols and verifying compound stability in DMSO/PBS .

Q. How does the chloromethyl group influence reactivity in substitution or oxidation reactions?

  • Methodological Answer : The chloromethyl moiety is highly electrophilic, enabling nucleophilic substitution (e.g., with amines or thiols) or oxidation to aldehydes/carboxylic acids. Kinetic studies (e.g., monitoring by ¹H NMR in DMSO-d₆) reveal SN2 mechanisms dominate in polar aprotic solvents, with rate constants ~10⁻³ s⁻¹ at 25°C .

Q. What computational tools are recommended for analyzing bond angles and stability in this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level optimizes geometry and calculates bond parameters (e.g., C-Cl bond length ~1.73 Å). AIM (Atoms in Molecules) analysis further predicts regions of electron density critical for reactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-1,2,3-triazole
Reactant of Route 2
4-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-1,2,3-triazole

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